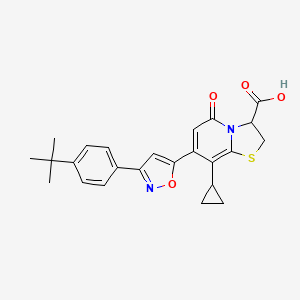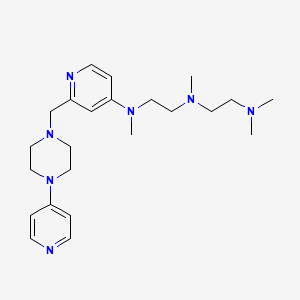
Antiviral agent 54
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antiviral agent 54 is a broad-spectrum and orally active antiviral compound. It has demonstrated significant antiviral activity against Zika virus (ZIKV), human coronavirus OC43 (HCoV-OC43), and influenza A virus (IVA). This compound is known to decrease the RNA and protein levels of these viruses, making it a promising candidate for antiviral therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 54 involves the preparation of 1-aryl-4-arylmethylpiperazine derivatives. The synthetic route typically includes the following steps:
Formation of the Piperazine Core: The piperazine core is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.
Arylation: The piperazine core is then subjected to arylation reactions to introduce the aryl and arylmethyl groups.
Purification: The final compound is purified using standard chromatographic techniques to obtain the desired product with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated systems for reaction monitoring and control. The use of high-throughput screening and process optimization techniques ensures the consistent production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: Antiviral agent 54 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different antiviral properties .
Scientific Research Applications
Antiviral agent 54 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of piperazine derivatives.
Biology: The compound is employed in research focused on understanding viral replication and inhibition mechanisms.
Medicine: this compound is being investigated for its potential use in treating viral infections, including Zika virus, human coronavirus OC43, and influenza A virus.
Industry: The compound is used in the development of antiviral drugs and therapeutic agents
Mechanism of Action
The mechanism of action of antiviral agent 54 involves the inhibition of viral RNA and protein synthesis. The compound targets specific viral enzymes and proteins, disrupting the viral replication cycle. By binding to these molecular targets, this compound prevents the virus from replicating and spreading within the host organism .
Comparison with Similar Compounds
Remdesivir: An antiviral nucleoside analog used to treat COVID-19.
Favipiravir: Another nucleoside analog with broad-spectrum antiviral activity.
Molnupiravir: A nucleoside analog approved for the treatment of COVID-19.
Comparison: Antiviral agent 54 is unique in its broad-spectrum activity against multiple viruses, including Zika virus, human coronavirus OC43, and influenza A virus. Unlike some other antiviral agents, it is orally active and has shown promising results in reducing viral RNA and protein levels. This makes it a valuable candidate for further development and clinical use .
Properties
Molecular Formula |
C23H37N7 |
|---|---|
Molecular Weight |
411.6 g/mol |
IUPAC Name |
N,N,N'-trimethyl-N'-[2-[methyl-[2-[(4-pyridin-4-ylpiperazin-1-yl)methyl]pyridin-4-yl]amino]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C23H37N7/c1-26(2)11-12-27(3)13-14-28(4)23-7-10-25-21(19-23)20-29-15-17-30(18-16-29)22-5-8-24-9-6-22/h5-10,19H,11-18,20H2,1-4H3 |
InChI Key |
CXTANKBZCXEMHU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)CCN(C)C1=CC(=NC=C1)CN2CCN(CC2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[4-[[4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B12374766.png)
![disodium;5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-[4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12374769.png)
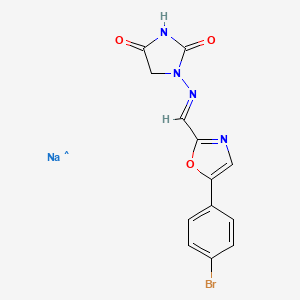
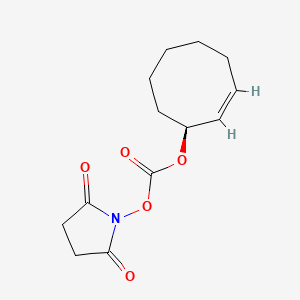
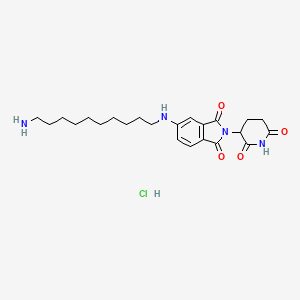
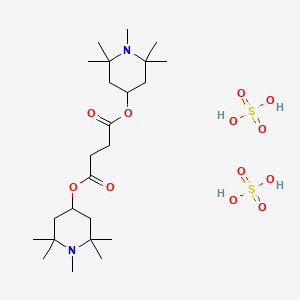
![2-[[5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl-[3-(dimethylamino)propyl]amino]ethanesulfonic acid](/img/structure/B12374784.png)
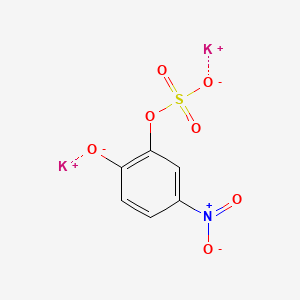
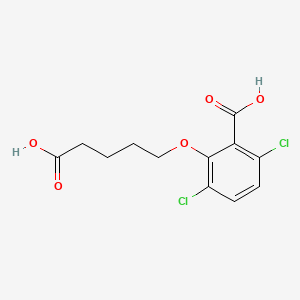
![N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-[[(2S,3S)-1-oxo-1-[[(2R)-1-oxo-1-[(2R)-2-phenylpyrrolidin-1-yl]propan-2-yl]amino]-3-phenylbutan-2-yl]amino]butan-2-yl]-4,4-dimethylpentanamide](/img/structure/B12374795.png)
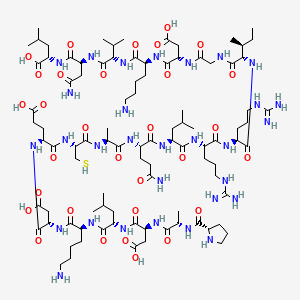

![methanesulfonic acid;2-[(E)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine](/img/structure/B12374831.png)
